molecular formula C10H6BrClFNO2 B13516140 methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate

methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate

Cat. No.: B13516140
M. Wt: 306.51 g/mol
InChI Key: POMPUHMPBRVAER-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent halogenation steps introduce the bromine, chlorine, and fluorine atoms at specific positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H6BrClFNO2

Molecular Weight

306.51 g/mol

IUPAC Name

methyl 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6BrClFNO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)8(12)9(4)13/h2-3,14H,1H3

InChI Key

POMPUHMPBRVAER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C(C=C2N1)Br)Cl)F

Origin of Product

United States

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